molecular formula C₁₃H₁₁N₃O₂ B1142735 2-(3-Nitrophenyl)-2,3-dihydro-1H-benzo[d]imidazole CAS No. 198069-24-8

2-(3-Nitrophenyl)-2,3-dihydro-1H-benzo[d]imidazole

Cat. No.: B1142735
CAS No.: 198069-24-8
M. Wt: 241.25
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Description

2-(3-Nitrophenyl)-2,3-dihydro-1H-benzo[d]imidazole (CAS: 198069-24-8) is a dihydro-benzimidazole derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a benzimidazole core, a privileged scaffold in pharmaceuticals known for its diverse biological activities . The presence of the 3-nitrophenyl substituent at the 2-position and the partially reduced imidazole ring (2,3-dihydro-1H-benzo[d]imidazole) makes it a valuable intermediate for constructing more complex molecules and for studying structure-activity relationships (SAR) . Benzimidazole-based compounds are extensively researched for their wide spectrum of pharmacological properties, which include potential antibacterial, antifungal, anti-inflammatory, antiviral, and antitumor activities . The electron-rich nature of the benzimidazole pharmacophore allows it to interact effectively with various biological targets, such as enzymes and receptors . This particular derivative serves as a key synthon for the development of novel therapeutic agents, and its structural features are conducive to further chemical modification for optimizing biological efficacy . Researchers utilize this compound in the synthesis of more complex heterocyclic systems and for probing new pathways in the development of treatments for infectious diseases, metabolic disorders, and inflammation . Please Note: This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2-(3-nitrophenyl)-2,3-dihydro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c17-16(18)10-5-3-4-9(8-10)13-14-11-6-1-2-7-12(11)15-13/h1-8,13-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSTJUFDTAMUZEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(N2)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Optimization

Key parameters influencing yield and reaction time include temperature, catalyst loading, and substrate stoichiometry. Under optimized conditions (0.05 g catalyst, 1:1 molar ratio of aldehyde to diamine), the reaction achieves a 94% yield within 15 minutes. Comparative studies under reflux conditions in ethanol or dichloromethane resulted in significantly lower yields (<34%), highlighting the superiority of solvent-free protocols.

Table 1: Solvent-Free Synthesis Optimization

EntryTemperature (°C)Time (min)Yield (%)
1506064
2806089
31101594

The mechanism proceeds via carbonyl activation by the Br3_3^- sites on the catalyst, followed by Schiff base formation and intramolecular cyclization to generate the 2,3-dihydro intermediate. Critically, oxidation to the fully aromatic benzimidazole is avoided by terminating the reaction before complete dehydrogenation.

Visible Light-Mediated One-Pot Synthesis

A novel photocatalyst-free method utilizing visible light (3 W blue LED) has been adapted for the synthesis of dihydrobenzimidazole derivatives. This approach employs ortho-phenylenediamine and 3-nitrobenzaldehyde in a one-pot reaction, achieving cyclization via a radical-mediated pathway.

Key Advantages

  • Eco-Friendly Conditions : Uses aqueous ethanol (90:10 ethanol/water) at ambient temperature.

  • High Functional Group Tolerance : Compatible with electron-withdrawing and donating substituents.

  • Scalability : Demonstrated at gram-scale with 85–92% yields.

Mechanistic Insights

The reaction generates a thiyl radical intermediate (b) upon irradiation, which couples with superoxide to form a peroxysulfur species (c). Subsequent cyclodesulfurization yields the dihydro product without requiring metal catalysts or harsh oxidants.

Reductive Amination Approaches

Patent literature describes a reductive amination strategy for benzo[d]imidazole derivatives, adaptable to this compound. The method involves:

  • Boc Protection : Synthesis of tert-Butyl-4-(3,4-diaminophenyl)piperidine-1-carboxylate.

  • Reductive Amination : Reaction with 3-nitrobenzaldehyde under hydrogenation conditions.

  • Cyclization : Acid-mediated ring closure to yield the dihydro structure.

Table 2: Reductive Amination Yields

AldehydeCatalystYield (%)
3-NitrobenzaldehydePd/C, H2_278
4-ChlorobenzaldehydePd/C, H2_282

This method offers precise control over stereochemistry but requires multiple purification steps, limiting its industrial applicability.

Comparative Analysis of Methods

Table 3: Method Comparison

ParameterSolvent-Free CatalysisVisible LightReductive Amination
Yield (%)949278
Reaction Time15 min6 h24 h
Catalyst RequiredFe3_3O4_4 MNPsNonePd/C
Environmental ImpactLow (solvent-free)Low (aqueous)Moderate (H2_2 use)

The solvent-free catalytic method outperforms others in efficiency and scalability, while the visible-light approach offers an eco-friendly alternative. Reductive amination remains valuable for stereochemical control but suffers from complexity.

Mechanistic Insights and Optimization Strategies

Avoiding Over-Oxidation

A critical challenge in dihydrobenzimidazole synthesis is preventing full aromatization. Strategies include:

  • Short Reaction Times : Limiting exposure to oxidative conditions.

  • Inert Atmosphere : Using nitrogen or argon to suppress oxidation.

  • Mild Oxidants : Selective use of iodine or DMSO for controlled dehydrogenation.

Catalyst Recycling

Fe3_3O4_4@SiO2_2@polyionene/Br3_3^- MNPs retain 91% activity after five cycles, as confirmed by TEM and XRD analysis .

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenyl)-2,3-dihydro-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation: The benzimidazole ring can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

    Reduction: 2-(3-Aminophenyl)-2,3-dihydro-1H-benzo[d]imidazole.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

    Oxidation: Oxidized benzimidazole derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)-2,3-dihydro-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The benzimidazole core can bind to various enzymes and receptors, modulating their activity and leading to the compound’s biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

This section evaluates 2-(3-nitrophenyl)-2,3-dihydro-1H-benzo[d]imidazole against analogous compounds, focusing on substituent effects, biological activity, and functional performance.

Photocatalytic CO₂ Reduction Performance

Benzimidazole derivatives serve as sacrificial electron donors in photocatalytic systems. A comparative study of donor efficiency is shown below:

Compound TONHCOOH TOFHCOOH (min⁻¹) Reference
1,3-Dimethyl-2-(o-hydroxyphenyl)-2,3-dihydro-1H-benzo[d]imidazole 2766 44.9
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole Not reported <44.9
Target compound (this compound) No data No data

Key Findings :

  • The hydroxyl-substituted derivative exhibits superior photocatalytic activity due to enhanced electron-donating capacity and stability .
  • The nitro group in the target compound is electron-withdrawing, which may reduce donor efficiency compared to hydroxyl or methyl substituents.
Cytotoxic Activity Against Cancer Cell Lines

Benzimidazole derivatives with sulfur-containing substituents show potent cytotoxicity. Data for selected compounds:

Compound IC₅₀ (µM) Cell Line Reference
2-Thioxo-2,3-dihydro-1H-benzo[d]imidazole derivatives (19–24) 17–36 HCT-116
3-Methyl-2-thioxo-2,3-dihydro-1H-imidazole derivatives (11–13) 6–7 HeLa
Target compound No data

Key Findings :

  • Thioxo (-S-) groups enhance cytotoxicity, particularly in colorectal (HCT-116) and cervical (HeLa) cancer lines .
  • The nitro group in the target compound may confer distinct reactivity, but cytotoxic data are lacking.

Key Findings :

  • Methoxy groups enhance electron donation, optimizing charge transport in CNTs .
  • The nitro group’s electron-withdrawing nature may reduce conductivity but could stabilize n-type doping.
Structural and Electronic Comparisons
Compound Substituent Electronic Effect Key Applications
This compound -NO₂ (3-position) Electron-withdrawing Antibacterial (analogue)
2-(4-(Prop-2-yn-1-yloxy)phenyl)-1H-benzo[d]imidazole -O-propargyl Electron-donating Anticancer
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole -CH₃, -Ph Neutral/Donating Photocatalysis

Key Insights :

  • Thioxo and propargyloxy substituents improve bioactivity via increased electrophilicity or π-π interactions .

Biological Activity

2-(3-Nitrophenyl)-2,3-dihydro-1H-benzo[d]imidazole is a heterocyclic compound characterized by a benzimidazole core and a nitrophenyl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antibacterial, antifungal, and anticancer applications. The following sections detail its synthesis, biological activities, mechanisms of action, and comparisons with related compounds.

Synthesis

The synthesis of this compound typically involves the condensation of o-phenylenediamine with 3-nitrobenzaldehyde in the presence of an acid catalyst under reflux conditions. The reaction can be summarized as follows:

C6H4(NH2)2+C6H4(NO2)CHOC13H11N3O2+by products\text{C}_6\text{H}_4(\text{NH}_2)_2+\text{C}_6\text{H}_4(\text{NO}_2)\text{CHO}\rightarrow \text{C}_{13}\text{H}_{11}\text{N}_3\text{O}_2+\text{by products}

The product is then isolated through filtration and recrystallization.

Antibacterial Activity

Research indicates that benzimidazole derivatives exhibit significant antibacterial properties. A study highlighted that compounds similar to this compound show activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli, with promising results indicating MIC values comparable to standard antibiotics like ciprofloxacin .

CompoundBacterial StrainMIC (µg/mL)
This compoundS. aureus4
This compoundE. coli8

Antifungal Activity

The compound also demonstrates antifungal properties. In vitro studies have shown effectiveness against various fungi including Candida albicans and Aspergillus niger. The antifungal activity was assessed using similar MIC methods:

CompoundFungal StrainMIC (µg/mL)
This compoundC. albicans16
This compoundA. niger32

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been widely studied. Compounds bearing the benzimidazole moiety have shown cytotoxic effects against various cancer cell lines. For example, a study reported that derivatives exhibited IC50 values in the low micromolar range against breast cancer cells (MCF-7) and lung cancer cells (A549) .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or fungal growth.
  • Reactive Intermediate Formation : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, disrupting normal cellular functions.
  • Binding Affinity : The benzimidazole core can bind to various biological targets such as receptors or enzymes, modulating their activity and leading to therapeutic effects .

Case Studies

Several case studies have demonstrated the efficacy of benzimidazole derivatives in clinical settings:

  • A study on a series of benzimidazole derivatives showed significant antibacterial activity against multi-drug resistant strains of S. aureus, emphasizing the need for new antibiotics in treating resistant infections .
  • Another investigation into the anticancer properties of these compounds revealed their ability to induce apoptosis in cancer cells through mitochondrial pathways .

Comparison with Similar Compounds

When compared to other benzimidazole derivatives, such as 2-(4-nitrophenyl)-2,3-dihydro-1H-benzo[d]imidazole and 2-(3-aminophenyl)-2,3-dihydro-1H-benzo[d]imidazole, the unique meta-positioning of the nitro group in this compound influences its reactivity and biological profile significantly.

CompoundStructureBiological Activity
This compoundStructureAntibacterial, Antifungal
2-(4-Nitrophenyl)-2,3-dihydro-1H-benzo[d]imidazoleStructureModerate Antibacterial
2-(3-Aminophenyl)-2,3-dihydro-1H-benzo[d]imidazoleStructureEnhanced Cytotoxicity

Q & A

Q. What are the common synthetic routes for preparing 2-(3-Nitrophenyl)-2,3-dihydro-1H-benzo[d]imidazole?

The compound is typically synthesized via condensation reactions or multicomponent protocols. For example:

  • Schiff base formation : One-pot condensation of 1,2-phenylenediamine derivatives with 3-nitrobenzaldehyde under reflux in ethanol, yielding the target compound after purification .
  • Multicomponent reactions : Reacting 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole with aromatic aldehydes and malononitrile in a one-pot procedure, which avoids tedious work-up and directly precipitates pure products .
    Key reagents include acetic acid as a catalyst and aprotic solvents like DMF. Characterization via melting point, IR, and NMR ensures structural fidelity .

Q. How is spectroscopic characterization performed for this compound?

  • 1H/13C NMR : Confirms proton environments and aromatic substitution patterns. For example, the 3-nitrophenyl group shows distinct splitting in the aromatic region (δ 7.5–8.5 ppm) .
  • IR spectroscopy : Identifies functional groups like C=N (∼1600 cm⁻¹) and NO₂ (asymmetric stretching at 1520 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, with deviations <2 ppm from theoretical values .

Advanced Research Questions

Q. What role does this compound play in photocatalytic CO₂ reduction systems?

this compound derivatives act as sacrificial electron donors in homogeneous photocatalytic systems. For example:

  • In CO₂-to-CO conversion, the compound donates electrons to a copper porphyrin photosensitizer, achieving a turnover number (TON) >16,100 with 95% selectivity. This requires visible light irradiation and aqueous/organic solvent mixtures .
  • Mechanistic studies using cyclic voltammetry and UV-Vis spectroscopy reveal its reductive quenching of photoexcited metal complexes, enabling hydride transfer to CO₂ .

Q. How can computational methods optimize its electronic properties for optoelectronic applications?

  • Density Functional Theory (DFT) : B3LYP/6-31G* calculations predict frontier molecular orbitals (HOMO-LUMO gaps), polarizability, and nonlinear optical (NLO) responses. For example, the nitro group enhances electron-withdrawing capacity, lowering the LUMO energy for charge-transfer applications .
  • Molecular docking : Evaluates binding affinity with biological targets (e.g., enzymes), where the nitro group and benzimidazole core form hydrogen bonds and π-π interactions .

Q. What strategies address contradictory data in crystallographic refinement for derivatives?

  • SHELX suite : Use SHELXL for small-molecule refinement, resolving discrepancies in thermal parameters or occupancy ratios. For example, hydrogen-bonding networks in dihydroimidazole derivatives are validated via distance-angle constraints .
  • Twinned data handling : SHELXE is employed for high-throughput phasing of macromolecular complexes, particularly when twinning complicates electron density maps .

Q. How does structural modification influence its biological activity?

  • SAR studies : Introducing triazole or thiazole moieties (e.g., compound 9c in ) enhances antimicrobial activity by improving membrane permeability. Modifications are guided by logP calculations and in vitro MIC assays .
  • Benzimidazolone analogs : Replacing the nitro group with a ketone (e.g., 2-oxo derivatives) increases binding affinity to MDM2 (KD ∼1 µM), validated via fluorescence polarization assays .

Methodological Considerations

Q. What experimental precautions ensure reproducibility in synthesis?

  • Moisture-sensitive steps : Use anhydrous solvents (e.g., THF) under argon for reactions involving imidazole ring closure .
  • Catalyst optimization : Screen bases (e.g., triethylamine vs. pyridine) to minimize side products in sulfonylation or alkylation steps .

Q. How are electron-transfer mechanisms validated in catalytic systems?

  • Transient absorption spectroscopy : Tracks excited-state lifetimes of Ru/Re complexes in the presence of the compound, confirming electron donation via quenching rate constants .
  • Isotopic labeling : ¹³C-labeled CO₂ traces formate production pathways in photocatalytic assays .

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